molecular formula C18H21NO2 B2515535 (E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide CAS No. 329778-73-6

(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide

Cat. No. B2515535
CAS RN: 329778-73-6
M. Wt: 283.371
InChI Key: IPRDQPRUNZPWDS-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide, also known as Nafamostat, is a synthetic and small molecule inhibitor of serine proteases. It is a promising drug candidate for the treatment of several diseases, including sepsis, thrombosis, and inflammation. Nafamostat is a potent and selective inhibitor of Factor Xa, a key enzyme in the coagulation cascade. It has been used in clinical trials for the treatment of thrombosis and sepsis, and is undergoing further clinical trials for its potential use in the treatment of inflammation and other diseases.

Scientific Research Applications

Chemical Synthesis and Analysis

  • The synthesis of similar compounds, such as N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide, has been explored, showcasing methods for obtaining chlorine-containing ibuprofen derivatives (Manolov, Ivanov, Bojilov, & Kalinova, 2022).

Structural and Photochemical Studies

  • Studies on related compounds, like 3-(2-Pyridyl)propenamides, have examined their molecular structures and photochemical behavior, revealing insights into the phase-dependent molecular conformations and intermolecular interactions (Lewis & Yoon, 1994).

Thermodynamic Properties

Catalysis and Organic Synthesis

  • The role of related compounds in organic synthesis, like the alternate synthesis of 2-(4-Isobutylphenyl)-propionic acid, highlights their potential as intermediates in the production of medically significant compounds (Kogure, Nakagawa, & Fukawa, 1975).

Medicinal Chemistry and Drug Design

  • Some studies have delved into the use of related compounds in medicinal chemistry, particularly in the synthesis and pharmacological evaluation of derivatives, indicating potential applications in drug design (Remiszewski et al., 2003).

properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14(2)12-16-7-5-15(6-8-16)9-10-18(20)19-13-17-4-3-11-21-17/h3-11,14H,12-13H2,1-2H3,(H,19,20)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRDQPRUNZPWDS-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-furylmethyl)-3-(4-isobutylphenyl)-2-propenamide

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